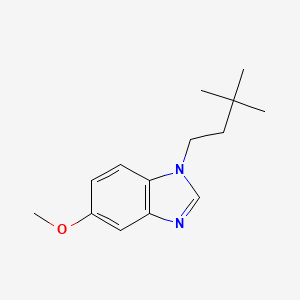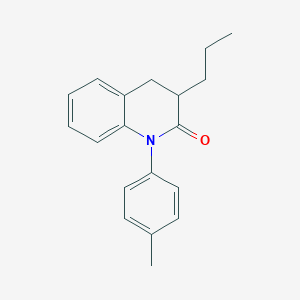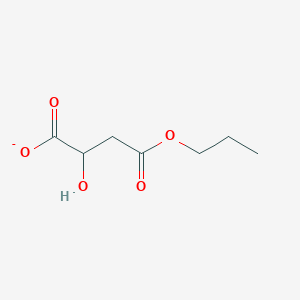![molecular formula C18H18N2O2 B14209101 (3S)-3-{[(2-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione CAS No. 827314-29-4](/img/structure/B14209101.png)
(3S)-3-{[(2-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-{[(2-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenyl group, and a methylphenylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-{[(2-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a substituted benzylamine with a pyrrolidine-2,5-dione derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-{[(2-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where nucleophiles like alkyl halides can replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(3S)-3-{[(2-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-3-{[(2-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-{[(2-Chlorophenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione
- (3S)-3-{[(2-Fluorophenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione
- (3S)-3-{[(2-Bromophenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione
Uniqueness
(3S)-3-{[(2-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group in the phenyl ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Properties
CAS No. |
827314-29-4 |
|---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(3S)-3-[(2-methylphenyl)methylamino]-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H18N2O2/c1-13-7-5-6-8-14(13)12-19-16-11-17(21)20(18(16)22)15-9-3-2-4-10-15/h2-10,16,19H,11-12H2,1H3/t16-/m0/s1 |
InChI Key |
XOEUDGAERUSBKH-INIZCTEOSA-N |
Isomeric SMILES |
CC1=CC=CC=C1CN[C@H]2CC(=O)N(C2=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=CC=C1CNC2CC(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(But-1-yn-1-yl)-1-methyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14209042.png)
![N~1~-[(10S)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl]-N~1~,N~2~,N~2~-trimethylethanediamide](/img/structure/B14209051.png)

![2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one](/img/structure/B14209056.png)

![Dimethyl [(2-oxopyrrolidin-1-yl)(phenyl)methyl]phosphonate](/img/structure/B14209059.png)
![(2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpent-4-enal](/img/structure/B14209070.png)
![2-Phenylbicyclo[3.3.1]nonan-9-amine](/img/structure/B14209074.png)

![1,3,5-Triazine, 2,4,6-tris[4-(1-pyrenyl)phenyl]-](/img/structure/B14209084.png)

![4-(4-Nitrophenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14209088.png)

